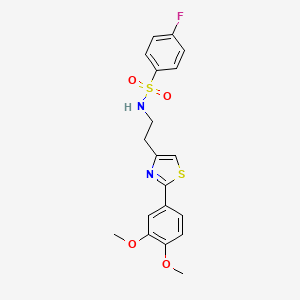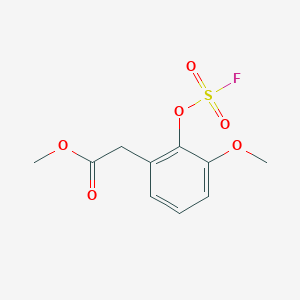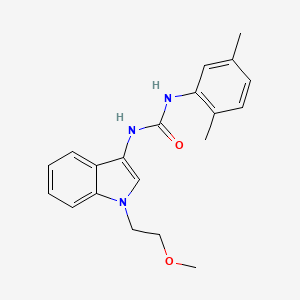
1-(2,5-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is also known as DM-GRASP, and it has been found to exhibit several biochemical and physiological effects that make it a promising candidate for further investigation.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 1-(2,5-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves the reaction of 2-methoxyethylamine with 1-(2,5-dimethylphenyl)-3-isocyanato-1H-indole to form the corresponding urea derivative.
Starting Materials
2-methoxyethylamine, 1-(2,5-dimethylphenyl)-3-isocyanato-1H-indole
Reaction
To a solution of 1-(2,5-dimethylphenyl)-3-isocyanato-1H-indole in anhydrous tetrahydrofuran, 2-methoxyethylamine is added dropwise under nitrogen atmosphere., The reaction mixture is stirred at room temperature for several hours until completion of the reaction is confirmed by TLC., The solvent is then removed under reduced pressure and the residue is purified by column chromatography to afford the desired product, 1-(2,5-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea.
Wirkmechanismus
DM-GRASP exerts its effects through the inhibition of PDE5 and GSK-3. PDE5 is involved in the degradation of cyclic guanosine monophosphate (cGMP), which plays a crucial role in the regulation of smooth muscle relaxation. By inhibiting PDE5, DM-GRASP increases the levels of cGMP, leading to vasodilation and improved blood flow. GSK-3 is involved in the regulation of various signaling pathways, including the Wnt/β-catenin pathway. By inhibiting GSK-3, DM-GRASP can modulate these pathways, leading to various physiological effects.
Biochemische Und Physiologische Effekte
DM-GRASP has been found to exhibit several biochemical and physiological effects, including vasodilation, anti-inflammatory activity, and neuroprotective effects. These effects are attributed to its inhibition of PDE5 and GSK-3, which modulate various signaling pathways involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
DM-GRASP has several advantages for use in lab experiments. It is a potent inhibitor of PDE5 and GSK-3, making it a valuable tool for investigating the role of these enzymes in various physiological processes. However, DM-GRASP has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on DM-GRASP. One area of interest is its potential applications in the treatment of Alzheimer's disease. DM-GRASP has been found to exhibit neuroprotective effects, and its inhibition of GSK-3 has been linked to the prevention of beta-amyloid accumulation, a hallmark of Alzheimer's disease. Another area of interest is its potential applications in cancer treatment. DM-GRASP has been found to exhibit anti-inflammatory and anti-proliferative effects, making it a promising candidate for further investigation in this area. Additionally, further studies are needed to investigate the potential toxicity and pharmacokinetics of DM-GRASP, which will be crucial for its development as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
DM-GRASP has been extensively studied for its potential applications in drug development. It has been found to exhibit potent inhibitory activity against several enzymes, including phosphodiesterase 5 (PDE5) and glycogen synthase kinase 3 (GSK-3). These enzymes are involved in various physiological processes, and their inhibition has been linked to the treatment of several diseases, including Alzheimer's disease, cancer, and erectile dysfunction.
Eigenschaften
IUPAC Name |
1-(2,5-dimethylphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-14-8-9-15(2)17(12-14)21-20(24)22-18-13-23(10-11-25-3)19-7-5-4-6-16(18)19/h4-9,12-13H,10-11H2,1-3H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKHRGIULMUWIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1-(2-cyanophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2898613.png)
![N-(4-butylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2898614.png)
![ethyl 1-[2-(5-bromo-2-chloropyridine-3-sulfonamido)ethyl]-1H-imidazole-4-carboxylate](/img/structure/B2898615.png)
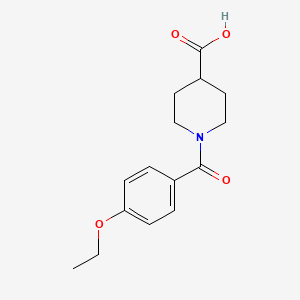
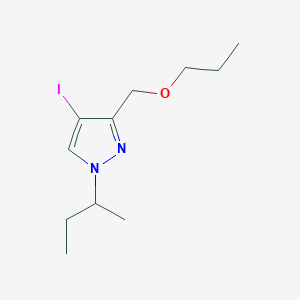
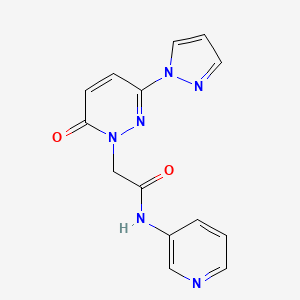
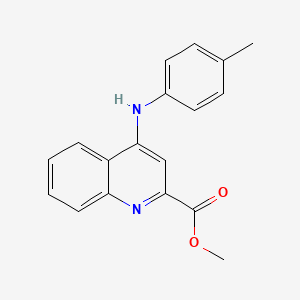
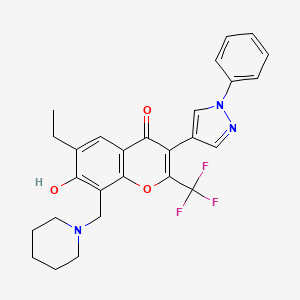
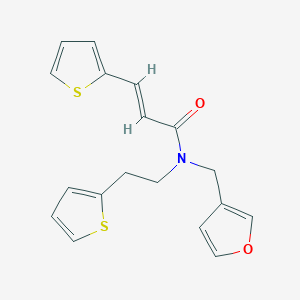
![4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-[4-(trifluoromethyl)benzyl]benzamide](/img/structure/B2898628.png)
![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B2898631.png)
